Methyl 2-(3-(5-ethylfuran-2-yl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
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Properties
IUPAC Name |
methyl 2-[3-(5-ethylfuran-2-yl)propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4S/c1-3-12-8-9-13(24-12)10-11-16(21)20-18-17(19(22)23-2)14-6-4-5-7-15(14)25-18/h8-9H,3-7,10-11H2,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLNIZARCCYZZGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)CCC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-(3-(5-ethylfuran-2-yl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews its biological activity, including antitumor and antibacterial properties, and summarizes relevant case studies and research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C₁₈H₁₉N₃O₃S
- Molecular Weight : 353.42 g/mol
The structural complexity of this compound contributes to its diverse biological activities.
Antitumor Activity
Recent studies have highlighted the antitumor potential of similar tetrahydrobenzo[b]thiophene derivatives. For instance:
- Mechanism of Action : These compounds often induce apoptosis in cancer cells. In vitro studies have shown that certain derivatives can significantly reduce cell viability in various cancer cell lines, including breast cancer (MCF-7) cells.
- IC₅₀ Values : Compounds with similar structures exhibited IC₅₀ values ranging from 23.2 to 49.9 μM against MCF-7 cells, indicating potent antitumor activity .
- Cell Cycle Arrest : Flow cytometry analysis demonstrated that these compounds could induce G2/M phase arrest, leading to apoptosis and necrosis in treated cells .
Antibacterial Activity
The antibacterial properties of this compound have also been investigated:
- In vitro Efficacy : A series of related tetrahydrobenzothiophene derivatives displayed significant antibacterial activity against various strains of bacteria including E. coli, P. aeruginosa, and S. aureus. Minimum inhibitory concentration (MIC) values ranged from 0.64 to 19.92 μM .
- Comparative Studies : The efficacy of these compounds was compared with standard antibiotics like ciprofloxacin, showing comparable or superior activity against resistant bacterial strains.
Case Study 1: Antitumor Efficacy in MCF-7 Cells
In a controlled laboratory setting, a derivative similar to this compound was tested for its ability to induce apoptosis in MCF-7 breast cancer cells:
-
Methodology :
- Cells were treated with varying concentrations of the compound for 48 hours.
- Apoptosis was assessed using Annexin V-FITC/PI staining.
- Results :
Case Study 2: Antibacterial Activity Assessment
A study evaluated the antibacterial activity of several tetrahydrobenzothiophene derivatives against common pathogens:
-
Test Organisms :
- E. coli, P. aeruginosa, Salmonella, and S. aureus were used for testing.
- Findings :
Q & A
Q. What are the common synthetic routes for preparing this compound, and how do reaction conditions influence yield?
The compound can be synthesized via acylation of the amino-thiophene core. For example, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives are typically reacted with acylating agents like isocyanates or activated carbonyls under reflux conditions in toluene or THF. In one protocol, 2-chloroethyl isocyanate was used in toluene at 112°C under nitrogen, achieving moderate yields . Alternative methods include Knoevenagel condensation with substituted aldehydes in the presence of piperidine and acetic acid, yielding acrylamido derivatives with 72–94% efficiency . Key variables affecting yield include solvent choice (THF vs. toluene), catalyst (e.g., triethylamine), and reaction duration (3 hours to 3 days) .
Q. Which spectroscopic techniques are critical for characterizing this compound and its intermediates?
- IR spectroscopy identifies functional groups such as C=O (1650–1750 cm⁻¹) and NH (3200–3400 cm⁻¹) .
- ¹H/¹³C NMR resolves substituent effects on the thiophene ring; for example, the methyl ester group typically appears at δ ~3.8 ppm (¹H) and δ ~165 ppm (¹³C) .
- Mass spectrometry (HRMS/LC-MS) confirms molecular weight and fragmentation patterns, with precision ≤5 ppm error .
- X-ray crystallography (e.g., for derivatives like ethyl 2-(3,3-dibutylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate) provides definitive structural validation .
Q. How is in vitro biological activity screening typically designed for such compounds?
Standard protocols include:
- Antioxidant assays : DPPH radical scavenging and lipid peroxidation inhibition, with IC₅₀ values compared to ascorbic acid .
- Anti-inflammatory testing : Carrageenan-induced rat paw edema models, measuring edema reduction over 4–6 hours .
- Antibacterial assays : Minimum inhibitory concentration (MIC) determination against Gram-positive/negative strains via broth microdilution .
Advanced Research Questions
Q. How can contradictory data between computational predictions and experimental biological results be resolved?
Discrepancies often arise from solvation effects or unaccounted protein-ligand dynamics. For example, if a compound shows poor in vivo anti-inflammatory activity despite strong in vitro antioxidant data, consider:
- Metabolic stability assays : Evaluate hepatic microsome stability to identify rapid degradation .
- Structure-Activity Relationship (SAR) : Modify the 5-ethylfuran moiety to enhance bioavailability. Derivatives with polar substituents (e.g., carboxylic acids) may improve solubility .
- Molecular docking : Compare binding poses in target proteins (e.g., COX-2) to identify steric clashes missed in initial simulations .
Q. What strategies optimize regioselectivity during functionalization of the tetrahydrobenzo[b]thiophene core?
- Electrophilic substitution : Use directing groups (e.g., methyl ester at position 3) to favor functionalization at position 2. For example, acrylamido groups are introduced via nucleophilic attack on activated carbonyls .
- Steric control : Bulky reagents (e.g., tert-butyldimethylsilyl) can block undesired positions, as seen in phosphazene syntheses .
- Temperature modulation : Lower temperatures (0–25°C) reduce side reactions during acylation .
Q. How do structural modifications impact biological activity? Provide a SAR analysis.
Data from analogous compounds reveal:
- Furan substituents : Ethyl groups at the 5-position enhance lipophilicity, improving membrane penetration (e.g., compounds with 5-ethylfuran showed 2× higher MIC than methyl analogs) .
- Amide linkers : Replacing acrylamido with thiourea (e.g., 3,3-dibutylthioureido) reduces anti-inflammatory activity but increases antibacterial potency .
- Ester vs. carboxylic acid : Hydrolysis of the methyl ester to a carboxylic acid (e.g., via base treatment) significantly alters pharmacokinetics, as seen in derivatives with 89.8 Ų polar surface area .
Methodological Considerations
Q. What purification techniques are recommended for isolating this compound from complex reaction mixtures?
- Column chromatography : Use silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) for intermediates .
- Recrystallization : Methanol or ethanol effectively remove unreacted starting materials, yielding >95% purity .
- TLC monitoring : Employ Rf values in toluene/ethyl acetate (4:1) to track reaction progress .
Q. How should researchers address low yields in large-scale syntheses?
- Catalyst screening : Replace piperidine with DBU for faster Knoevenagel condensation .
- Solvent optimization : Switch from THF to DMF to enhance solubility of hydrophobic intermediates .
- Stepwise protocols : Isolate the 2-amino-thiophene precursor before acylation, as multi-step syntheses improve overall yield by 15–20% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
